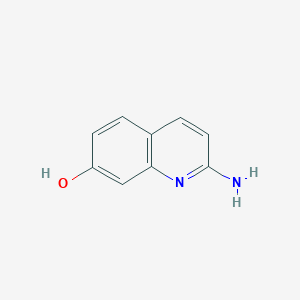

2-Aminoquinolin-7-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8N2O |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

2-aminoquinolin-7-ol |

InChI |

InChI=1S/C9H8N2O/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H,(H2,10,11) |

InChI-Schlüssel |

AXFZOZCTLZVNKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)O |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Aminoquinolin-7-ol, a complete assignment would require both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline (B57606) core. The chemical shifts of the carbons directly attached to the nitrogen and oxygen atoms (C2 and C7) would be significantly affected. Carbons in the aromatic system will resonate in the typical downfield region for sp² hybridized carbons.

Expected ¹H and ¹³C NMR Data (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | - | ~158-162 |

| H3 | ~6.5-6.7 (d) | ~108-112 |

| H4 | ~7.6-7.8 (d) | ~135-138 |

| C4a | - | ~148-152 |

| H5 | ~7.0-7.2 (d) | ~115-118 |

| H6 | ~6.8-7.0 (dd) | ~110-114 |

| C7 | - | ~155-159 |

| H8 | ~7.4-7.6 (d) | ~120-124 |

| C8a | - | ~128-132 |

| NH₂ | variable (br s) | - |

| OH | variable (br s) | - |

| Note: This is an illustrative table based on general principles and data from similar compounds. Actual experimental values may vary. d = doublet, dd = doublet of doublets, br s = broad singlet. |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, it would show correlations between adjacent protons on the quinoline ring, such as between H3 and H4, and between H5, H6, and H8, helping to establish the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the signals for each C-H pair in the molecule (C3-H3, C4-H4, C5-H5, C6-H6, and C8-H8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) like C2, C4a, C7, and C8a by observing their long-range couplings to nearby protons. For instance, H4 would show a correlation to C2 and C4a, and H8 would show correlations to C7 and C4a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula as C₉H₈N₂O. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 161.0715 g/mol .

Tandem MS (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or NH₃, which is typical for quinoline and phenol-containing structures.

Expected Fragmentation Pattern (Illustrative)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 161.07 | 133.06 | CO |

| 161.07 | 134.05 | HCN |

| 134.05 | 107.05 | HCN |

| Note: This is an illustrative table. The actual fragmentation will depend on the ionization technique and collision energy. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the amino (-NH₂) group, the hydroxyl (-OH) group, the C=N and C=C bonds of the quinoline ring, and the aromatic C-H bonds.

-OH and -NH₂ Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum would be characteristic of the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would appear in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group is expected to produce a strong band in the region of 1200-1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic ring.

Expected Vibrational Frequencies (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3400 (broad) |

| N-H stretch (amino) | 3300-3500 (medium) |

| C-H stretch (aromatic) | 3000-3100 (sharp) |

| C=N, C=C stretch (aromatic ring) | 1500-1650 (strong) |

| C-O stretch (phenol) | 1200-1300 (strong) |

| C-H bend (aromatic, out-of-plane) | 750-900 (strong) |

| Note: This is an illustrative table. Actual peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. These vibrations occur at specific frequencies, providing a unique "fingerprint" of the molecule and identifying its functional groups. For this compound, the spectrum would be characterized by the vibrations of its hydroxyl (-OH), amino (-NH₂), and quinoline ring systems.

No experimental IR spectrum for this compound was found in the searched literature. However, the expected absorption bands can be predicted based on its functional groups. FTIR spectra of other 7-hydroxyquinoline (B1418103) derivatives show characteristic peaks for NH₂, NH, OH, C=C, C–N, and C–O groups in the 3500–1000 cm⁻¹ range. nih.gov

Expected IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550–3200 | O–H Stretch | Phenolic -OH | Strong, Broad |

| 3500–3300 | N–H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium, Two Bands |

| 3100–3000 | C–H Stretch | Aromatic (Quinoline Ring) | Medium to Weak |

| ~1620 | N–H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1640–1550 | C=C and C=N Stretch | Quinoline Ring | Medium to Strong |

| 1300–1200 | C–O Stretch | Phenolic C-O | Strong |

| 1350-1250 | C–N Stretch | Aromatic Amine C-N | Medium to Strong |

This table is predictive and based on standard IR correlation tables and data from related compounds. researchgate.netwpmucdn.comvscht.cz

The broadness of the O-H stretching band would be indicative of intermolecular hydrogen bonding, a prominent feature expected for this molecule in the solid state. The N-H stretching region would likely show two distinct bands, characteristic of a primary amine. The region from 1640-1400 cm⁻¹ would contain a series of complex bands due to the stretching vibrations of the aromatic quinoline core. dergipark.org.tr

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. researchgate.net While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. wpmucdn.com

Specific Raman spectroscopic data for this compound could not be located in the reviewed sources. For quinoline derivatives, Raman spectroscopy is particularly effective for characterizing the vibrations of the aromatic ring system. dergipark.org.trresearchgate.net Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and symmetric molecular structures. dergipark.org.trresearchgate.net

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3000 | C–H Stretch | Aromatic (Quinoline Ring) | Medium |

| ~1615 | Ring Stretch | Quinoline Ring | Strong |

| ~1570 | Ring Stretch | Quinoline Ring | Strong |

| ~1380 | Ring Breathing Mode | Quinoline Ring | Very Strong |

| 1300–1200 | C–O Stretch | Phenolic C-O | Medium |

This table is predictive. Raman bands for the quinoline ring are typically strong and characteristic.

A key feature in the Raman spectrum of this compound would be the intense bands corresponding to the in-plane vibrations of the quinoline ring, often referred to as ring "breathing" modes. researchgate.net These are highly characteristic and can be used as marker bands. DFT calculations on similar quinoline structures have shown that protonation at the ring nitrogen can cause dramatic changes in the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule, providing insights into its electronic structure and how it interacts with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores. uomustansiriyah.edu.iq

Experimental UV-Vis absorption spectra for this compound were not found in the available literature. However, quinoline derivatives typically exhibit multiple absorption bands in the UV region between 200 and 400 nm. scielo.brresearchgate.net These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic quinoline system. uomustansiriyah.edu.iqscielo.br The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline. uomustansiriyah.edu.iq

Studies on related quinolines show absorption bands in the 280-350 nm range. scielo.br For example, computational studies on 6-aminoquinoline (B144246) predict absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent:

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~280-290 | π→π | Quinoline Ring |

| ~330-350 | n→π / π→π* | Quinoline with -NH₂ and -OH |

This table is predictive and based on data from analogous compounds.

The exact position and intensity of these peaks would be sensitive to solvent polarity. In polar solvents, a red shift (bathochromic shift) of the π→π* transition is typically observed. scielo.br

Fluorescence and Luminescence Spectroscopy

Fluorescence is a type of photoluminescence where a molecule absorbs light at one wavelength (excitation) and, after a brief excited-state lifetime, emits light at a longer, lower-energy wavelength (emission). uci.edu Quinoline and its derivatives, particularly those with amino and hydroxyl substituents, are often highly fluorescent. nih.gov

Specific fluorescence data for this compound is not available in the searched literature. However, the molecule possesses both an electron-donating group (amino) and a group that can act as both a donor and acceptor (hydroxyl), attached to a fluorescent quinoline core. This structure suggests that the compound is likely to be fluorescent, with its properties influenced by intramolecular charge transfer (ICT) processes. rsc.org

The photophysical properties are expected to be highly dependent on the solvent environment. For instance, in studies of other hydroxyquinolines, a dual fluorescence effect is sometimes observed, which is related to different tautomeric forms (enol and keto) in the excited state. mdpi.com For many quinoline derivatives, emission is observed in the blue-green region of the spectrum. scielo.br For example, some 8-amidoquinoline derivatives exhibit emission maxima around 490-526 nm. nih.gov

Predicted Fluorescence Properties for this compound:

| Property | Predicted Value/Characteristic |

| Excitation Maximum (λex) | ~350 nm |

| Emission Maximum (λem) | ~450 - 500 nm |

| Stokes Shift | Expected to be significant due to ICT character |

| Solvent Effects | Solvatofluorochromism (emission wavelength changes with solvent polarity) is likely. |

This table is predictive and based on the properties of similar fluorescent quinoline derivatives. scielo.brnih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

A search of the available literature and crystallographic databases did not yield a solved single-crystal structure for this compound. escholarship.org

If single crystals were obtained, XRD analysis would provide a dataset from which the following parameters could be determined and refined.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal lattice unit |

| Bond Lengths (Å) | Precise distances between all bonded atoms |

| Bond Angles (°) | Angles between adjacent chemical bonds |

| Torsion Angles (°) | Defines the conformation of the molecule |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···N, N-H···O, O-H···N, etc. bonds |

This table represents the type of data that would be obtained from a successful XRD experiment.

For example, a crystal structure of a related quinoline derivative, 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde, was solved in the Pnma space group. acs.org Such an analysis for this compound would be invaluable for understanding its solid-state packing and the specific hydrogen-bonding network that dictates its physical properties.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic structure of 2-Aminoquinolin-7-ol, offering a detailed understanding of its stability and reactive nature. These calculations are typically performed using specialized software like Gaussian. scirp.orgyoutube.com

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process, known as geometry optimization, identifies the structure corresponding to a minimum on the potential energy surface. scirp.org For this compound, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31+G(d,p) or 6-311++G(d,p), to accurately model its electronic and structural properties. scirp.orgnih.govderpharmachemica.com The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise architecture. mdpi.com

| Parameter | Description | Anticipated Finding for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C and C-N bonds within the quinoline (B57606) ring would exhibit lengths intermediate between single and double bonds, indicative of aromatic character. The C-O and C-NH2 bond lengths would be consistent with standard values for phenolic and amino aromatic compounds. |

| Bond Angles (°) | The angle formed between three connected atoms. | Angles within the fused rings would be approximately 120°, characteristic of sp² hybridized carbon and nitrogen atoms in an aromatic system. |

| Dihedral Angles (°) | The angle between two planes defined by sets of three atoms. | The quinoline ring system would be largely planar. The orientation of the hydrogen atoms on the amino and hydroxyl groups relative to the ring would be a key output. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. scirp.orgresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. researchgate.net Conversely, a large energy gap indicates high stability. researchgate.net These values are direct outputs of DFT calculations. scirp.org

| Parameter | Symbol | Description | Representative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; associated with electron-donating ability. | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; associated with electron-accepting ability. | -1.8 to -0.8 |

| HOMO-LUMO Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. | 4.0 to 5.0 |

Note: The values presented are representative for a molecule of this type and would be precisely determined through specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. derpharmachemica.comresearchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive test charge at any point on the electron density surface. mdpi.com Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. mdpi.com

Green/Yellow: Regions of neutral or near-zero potential. mdpi.com

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen and oxygen atoms, highlighting these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating them as sites for nucleophilic interaction.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness: ω = μ² / (2η). nih.gov

These parameters provide a quantitative scale for predicting the chemical behavior of this compound. researchgate.net

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. A higher value (less negative) suggests a better electron donor. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. High hardness correlates with high stability and low reactivity. |

| Global Electrophilicity Index | ω | μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular modeling and dynamics simulations explore its movement and the different shapes it can adopt over time.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary points of flexibility are the rotations of the amino (-NH₂) and hydroxyl (-OH) groups.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule by simulating the motions of its atoms over time. nih.govosti.gov By calculating the potential energy of various conformers, researchers can identify the most stable, low-energy structures. scispace.com The stability of different conformers is crucial as it can influence the molecule's ability to interact with other molecules, such as biological receptors. nih.gov Analysis of the simulation trajectory can reveal the most probable orientations of the functional groups and the energetic barriers between different conformations. nih.govscispace.com

Adsorption Behavior and Surface Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the adsorption mechanisms of molecules on various surfaces. While direct computational studies on the adsorption of this compound are not extensively documented, its behavior can be inferred from theoretical analyses of its constituent functional groups and related heterocyclic molecules on metallic and oxide surfaces.

The this compound molecule possesses several sites for potential surface interaction: the hydroxyl (-OH) group, the amino (-NH2) group, the quinoline ring nitrogen, and the aromatic π-system. Theoretical models predict that adsorption is likely to be driven by strong interactions involving the hydroxyl and amino groups. Computational studies on similar molecules, such as amino acids on TiO2 surfaces, indicate that the most stable adsorption often involves a bidentate binding of a deprotonated functional group to surface metal atoms. rsc.org For this compound, this would likely involve the deprotonation of the hydroxyl group, forming a strong bond with surface sites.

The orientation of the molecule on the surface is also a critical factor. DFT calculations for molecules like adenine (B156593) on CeO2(111) surfaces have shown different stable adsorption states, including configurations where the molecule lies parallel to the surface to maximize van der Waals interactions, and others where it adsorbs in an upright orientation through specific nitrogen atoms. lsu.edu Similarly, this compound could adsorb in a planar orientation, promoting π-stacking interactions, or in a tilted/upright fashion, driven by the strong binding of the -OH and -NH2 groups. The specific adsorption geometry and energy are highly dependent on the nature of the substrate. rsc.orglsu.edu

The strength of the interaction can be quantified by the adsorption energy. DFT studies on various organic collectors on mineral surfaces have calculated these energies to determine binding strength. researchgate.net For instance, the adsorption energy of triazine-based collectors on a sperrylite (100) surface was found to be strongly exothermic, indicating robust chemisorption. researchgate.net It is anticipated that this compound would exhibit strong, exothermic adsorption on reactive surfaces due to the formation of chemical bonds via its functional groups.

| Molecule/Functional Group | Surface | Adsorption Energy (eV) | Interaction Type |

|---|---|---|---|

| Dodecamethylpentasiloxane (L5) | MCM-41 | -0.76 | Chemisorption |

| Decamethylcyclopentasiloxane (D5) | MCM-41 | -0.50 | Chemisorption |

| Molecular Oxygen (O₂) | ZnS | -2.52 | Chemisorption |

Table 1: Representative DFT-calculated adsorption energies for molecules on various surfaces, illustrating the typical energy scales for chemisorption processes. Data sourced from computational studies on related systems. researchgate.netresearchgate.net

Theoretical Investigations of Intramolecular Processes

Prototropic tautomerism involves the migration of a proton within a molecule, leading to a dynamic equilibrium between two or more structural isomers. mdpi.comwikipedia.org In this compound, a key tautomeric equilibrium exists between the canonical enol form and a zwitterionic/keto form. This process involves the transfer of the proton from the hydroxyl group at position 7 to the nitrogen atom of the quinoline ring.

Computational studies, particularly DFT calculations, have been instrumental in elucidating the energetics of this equilibrium for the parent compound, 7-hydroxyquinoline (B1418103) (7HQ). nih.gov These studies consistently show that the relative stability of the tautomers is profoundly influenced by the surrounding environment. In the gas phase or in non-polar solvents, the enol tautomer is significantly more stable. However, in polar, protic solvents such as water, the energy gap between the tautomers decreases, and the zwitterionic form can become substantially populated. nih.gov This is because polar solvent molecules can stabilize the charge-separated zwitterionic state through favorable intermolecular interactions like hydrogen bonding.

Theoretical models have shown that a "water wire" of at least three water molecules is the minimum required to form a stable solvent bridge between the proton donor (-OH) and acceptor (ring nitrogen) sites, thereby facilitating the intermolecular proton transfer. nih.gov The presence of the amino group at the 2-position in this compound is expected to modulate the electronic properties and basicity of the quinoline system but not change the fundamental nature of this solvent-dependent tautomeric equilibrium.

| Tautomeric Form | Structure | Relative Stability (Illustrative) |

|---|---|---|

| Enol Form (Canonical) | This compound | More stable in non-polar environments |

| Zwitterionic Form (Keto) | 2-Amino-7-oxo-7,8-dihydroquinolin-1-ium | Stabilized by polar, protic solvents |

Table 2: The primary tautomeric forms of this compound. The equilibrium between these forms is highly dependent on the solvent environment, a phenomenon extensively modeled for the parent 7-hydroxyquinoline structure. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been promoted to an electronically excited state. Molecules like this compound, containing both a proton-donating group (-OH) and a proton-accepting site (the quinoline nitrogen), are prime candidates for this phenomenon.

Theoretical investigations using Time-Dependent Density Functional Theory (TDDFT) have been crucial for understanding the ESIPT mechanism in related hydroxyquinoline systems. nih.gov Upon photoexcitation, the electronic distribution of the molecule changes significantly. The hydroxyl group becomes a much stronger acid, while the quinoline nitrogen becomes a stronger base. This electronic rearrangement dramatically facilitates the proton transfer.

Computational models of 8-hydroxyquinoline (B1678124) have shown that this photo-induced enhancement of acidity and basicity strengthens the intramolecular hydrogen bond, effectively lowering the energy barrier for proton transfer. nih.gov In many cases, the transfer becomes a nearly barrierless, ultrafast process in the excited state, even though it is unfavorable in the ground state. nih.gov For 7-hydroxyquinoline derivatives, where the donor and acceptor sites are spatially separated, the proton transfer in the excited state is often mediated by protic solvent molecules. nih.govresearchgate.net The result of ESIPT is the formation of an excited zwitterionic tautomer, which can then decay back to the ground state via fluorescence, typically emitting light at a significantly longer wavelength (a large Stokes shift) compared to the emission from the enol form.

| Molecular State | Process | Potential Energy Barrier (Illustrative) | Outcome |

|---|---|---|---|

| Ground State (S₀) | Proton Transfer | High | Unfavorable; Enol form dominates |

| Excited State (S₁) | Proton Transfer (ESIPT) | Negligible / Barrierless | Favorable; Ultrafast formation of excited zwitterion |

Table 3: A summary of the energetic landscape for proton transfer in a hydroxyquinoline system in the ground and excited states, based on TDDFT computational studies. The barrier to proton transfer is significantly reduced or eliminated upon photoexcitation. nih.gov

Structure Activity Relationship Sar and Chemoinformatic Methodologies in Quinoline Research

Fundamental Principles of Structure-Activity Relationship (SAR) Analysis

SAR analysis is a qualitative approach that seeks to identify the key structural components of a molecule, such as "2-Aminoquinolin-7-ol," that are responsible for its biological effects. gardp.orggeorgiasouthern.edu By synthesizing and testing a series of structurally related analogs, researchers can deduce which functional groups and structural motifs are essential for activity, which ones can be modified, and which are detrimental. georgiasouthern.edu This iterative process guides medicinal chemistry efforts to optimize lead compounds. gardp.org

A central concept in SAR is the pharmacophore, which represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netnih.gov The identification of these features is a critical step in understanding the molecular basis of a compound's activity. For a molecule like "this compound," the process involves identifying potential interaction points, including:

Hydrogen Bond Donors (HBD): The amino (-NH2) and hydroxyl (-OH) groups are primary hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. researchgate.net

Aromatic Rings (AR): The quinoline bicyclic system provides a planar aromatic surface capable of engaging in π-π stacking or hydrophobic interactions. researchgate.net

Positive/Negative Ionizable Features: The amino group can be protonated to carry a positive charge (PI), while the hydroxyl group can be deprotonated to carry a negative charge (NI) depending on the physiological pH. researchgate.net

These features are mapped out from a set of active molecules to create a pharmacophoric model, which then serves as a 3D query for designing new compounds or screening databases for novel scaffolds with the desired biological activity. nih.govnih.gov

Once the core scaffold is established, SAR studies focus on how different substituents on the quinoline ring affect biological activity. These effects are generally categorized into three main types:

Electronic Effects: These relate to a substituent's ability to donate or withdraw electron density from the quinoline ring system. The amino and hydroxyl groups on "this compound" are electron-donating groups, which can influence the molecule's pKa, reactivity, and ability to form hydrogen bonds. Modifying or replacing these groups, or adding electron-withdrawing groups (e.g., halogens, nitro groups) at other positions, can significantly alter target binding affinity. arabjchem.org

Steric Effects: This refers to the impact of a substituent's size and shape on how the molecule fits into a target's binding site. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups might not fill the available space effectively. The goal is to find a substituent size that is complementary to the topology of the biological target. pensoft.net

Lipophilic Effects: Lipophilicity, often quantified as the partition coefficient (logP), describes a molecule's affinity for a nonpolar environment versus a polar one. This property is crucial for a compound's ability to cross cell membranes and reach its target. The lipophilicity of quinoline derivatives can be fine-tuned by adding either lipophilic (e.g., alkyl, aryl groups) or hydrophilic (e.g., hydroxyl, carboxyl groups) substituents to control their pharmacokinetic properties. mdpi.com

SAR studies on quinoline derivatives have shown that the type, position, and orientation of substituents are critical determinants of their biological function. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents an evolution from the qualitative principles of SAR, employing computational and statistical methods to create a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.trneuraldesigner.com The goal of QSAR is to develop predictive models that can estimate the activity of novel, untested compounds, thereby prioritizing synthesis and testing efforts. mdpi.comnih.gov

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." nih.gov These descriptors are calculated from the 2D or 3D representation of a molecule and are categorized based on the type of information they encode. For a series of analogs based on "this compound," a wide array of descriptors would be calculated.

| Descriptor Category | Description | Examples |

| Topological | Describe the atomic connectivity and branching of the molecule (2D structure). | Molecular Weight, Wiener Index, Kier & Hall Shape Indices |

| Electronic | Quantify the electronic properties, such as charge distribution and orbital energies. | Dipole Moment, Atomic Charges, HOMO/LUMO Energies, Polarizability |

| Steric | Relate to the three-dimensional size and shape of the molecule. | Molecular Volume, Surface Area, Molar Refractivity |

| Hydrophobic | Characterize the lipophilicity of the molecule, which influences membrane permeability. | LogP (octanol-water partition coefficient) |

| Quantum Chemical | Derived from quantum mechanics calculations to provide highly detailed electronic and structural data. | Ionization Potential, Electron Affinity, Electronegativity, Molecular Hardness |

The selection of relevant descriptors is a critical step, as including irrelevant or redundant variables can lead to unstable and poorly predictive models. nih.govallsubjectjournal.com

Once descriptors are calculated for a set of compounds with known activities (the training set), a mathematical model is built to correlate these descriptors with the biological endpoint. orientjchem.org Various methods can be employed for this purpose:

Statistical Regression Methods:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the biological activity to a combination of the most relevant descriptors. orientjchem.orgjmpas.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. It reduces the dimensionality of the descriptor data while maximizing the correlation with the activity. allsubjectjournal.com

Machine Learning (ML) Approaches: With the increasing complexity of chemical data, machine learning has become a powerful tool in QSAR modeling. doaj.orgnih.gov

Support Vector Machines (SVM): SVM is effective for both regression and classification tasks, identifying a hyperplane that best separates or relates data points in a high-dimensional space. jmpas.comnih.gov

Artificial Neural Networks (ANN): ANNs are complex, non-linear models inspired by the human brain that can capture intricate relationships between molecular descriptors and activity. doaj.org

Random Forests (RF): This is an ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting. nih.gov

These advanced ML techniques can often create more robust and accurate predictive models compared to traditional linear methods, especially for complex biological systems. neuraldesigner.comnih.gov

A QSAR model is only useful if it is robust and can accurately predict the activity of new compounds. nih.govwikipedia.org Therefore, rigorous validation is an essential and mandatory step in the development process. basicmedicalkey.comtaylorfrancis.com Validation is typically performed using several strategies:

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation (e.g., leave-one-out or LOO), where the model is repeatedly re-developed with one compound removed and then used to predict the activity of that omitted compound. wikipedia.orgtaylorfrancis.com

External Validation: This is the most critical test of a model's predictive power. The initial dataset is split into a training set (for model building) and a test set (which is kept aside). The final model, built using the training set, is then used to predict the activities of the test set compounds, and the predicted values are compared to the experimental values. orientjchem.orgwikipedia.orgbasicmedicalkey.com

Y-Randomization: This test verifies that the model is not the result of a chance correlation. The biological activity values (the Y-variable) are randomly shuffled, and a new QSAR model is built. A valid model should show a significant drop in performance for the scrambled data. mdpi.com

The quality and predictive ability of a QSAR model are judged by various statistical metrics, as summarized in the table below.

| Metric | Name | Description | Acceptable Value |

| R² | Coefficient of Determination (Training Set) | Measures how well the model fits the training data. | > 0.6 |

| Q² | Cross-validated R² (Internal Validation) | Measures the predictive ability of the model based on cross-validation. | > 0.5 |

| R²_pred | Predictive R² (External Validation) | Measures how well the model predicts the activity of an external test set. | > 0.6 |

| RMSE | Root Mean Square Error | Represents the average deviation between predicted and experimental values in the units of activity. | As low as possible |

Only models that satisfy stringent statistical validation criteria are considered reliable for predicting the properties of new chemical entities. nih.govsemanticscholar.org

Based on a thorough review of publicly available scientific literature, there is currently insufficient specific research data on the compound “this compound” to generate a detailed article focused solely on its computational ligand-target interaction studies as outlined.

Research in computational chemistry, including molecular docking, molecular dynamics simulations, and free energy perturbation methods, is highly specific to the molecule and its target. While numerous studies apply these techniques to the broader quinoline class of compounds, the findings, parameters, and specific interactions are unique to each derivative and its biological target.

Consequently, creating a scientifically accurate and informative article on the molecular docking, molecular dynamics, and free energy perturbation studies of “this compound” is not possible without dedicated research on this particular compound. Extrapolating data from other quinoline derivatives would not meet the required standards of scientific accuracy and would violate the specific constraints of the request.

Advanced Analytical Chemistry Methods for 2 Aminoquinolin 7 Ol

Chromatographic Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-Aminoquinolin-7-ol, liquid chromatography techniques are particularly powerful for achieving high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds, including quinoline (B57606) derivatives. humanjournals.com The development of a robust HPLC method is a systematic process that involves optimizing several key parameters to achieve the desired separation. asianjpr.com

The initial step in method development involves understanding the physicochemical properties of this compound, such as its polarity, solubility, and pKa. humanjournals.comgyanvihar.org This information guides the selection of the appropriate stationary phase (column), mobile phase, and detector. gyanvihar.org Reversed-phase (RP) HPLC is commonly the first choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net

The composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. scribd.com The pH of the mobile phase is also a crucial parameter for ionizable compounds like this compound, as it affects retention time and peak shape. gyanvihar.org Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. scribd.com Detector selection, most commonly a UV-Visible detector, is based on the chromophoric nature of the quinoline ring system. gyanvihar.org

A typical HPLC method for a quinoline derivative might involve a C18 column with UV detection. The optimization process aims to achieve a good balance between resolution, analysis time, and sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Creates a polar mobile phase system suitable for reversed-phase chromatography. |

| Elution Mode | Gradient | Allows for the efficient elution of analytes with varying polarities, improving peak shape and reducing run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting retention time and separation efficiency. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detector | UV-Visible Detector (e.g., at 254 nm) | Enables sensitive detection of the analyte based on its absorbance of UV light. |

| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system for analysis. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. imchem.fr This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. imchem.frresearchgate.net The smaller particle size leads to higher separation efficiency, allowing for faster analyses without sacrificing resolution. researchgate.net

For this compound, a UPLC method would provide faster run times and higher throughput, which is particularly advantageous in high-volume settings. The principles of method development are similar to HPLC but are adapted for the higher pressures and lower system dispersion of UPLC systems. imchem.fr A UPLC method for a related aminoquinoline has been developed using an Acquity UPLC BEH Shield RP18 column. researchgate.net The use of UPLC can significantly reduce solvent consumption, aligning with the principles of green chemistry. researchgate.net

Table 2: Representative UPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Smaller particle size enhances separation efficiency and speed. researchgate.net |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Ethanol or Acetonitrile | Common mobile phase for separating aminoquinoline compounds. researchgate.net |

| Elution Mode | Isocratic or Gradient | Chosen based on the complexity of the sample matrix. |

| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates are typical for the smaller column dimensions. researchgate.net |

| Column Temperature | 40 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity. researchgate.netwaters.com |

| Detector | Photodiode Array (PDA) or UV | PDA allows for the acquisition of spectra across a range of wavelengths. |

| Injection Volume | 1 - 2 µL | Smaller injection volumes are used to prevent column overloading. researchgate.net |

Electrochemical Analytical Techniques

Electrochemical methods offer an alternative or complementary approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of quinoline derivatives. mdpi.comresearchgate.net In a CV experiment, the potential applied to the working electrode is scanned, and the resulting current is measured. This provides information about the oxidation and reduction potentials of the analyte, which can be used for identification and quantification. The oxidation of the amino group in aminoquinolines can produce a distinct anodic peak in the voltammogram. researchgate.netdergipark.org.tr

The development of an electrochemical sensor for this compound could provide a rapid and sensitive method for its detection. The operating principle would involve the specific electrochemical reaction of the compound at the sensor's surface, generating a signal proportional to its concentration. mdpi.com These methods are often characterized by high sensitivity, low cost, and potential for miniaturization.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide unparalleled selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. It combines the superior separation capabilities of HPLC or UPLC with the highly sensitive and selective detection of mass spectrometry. chromatographyonline.com Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). mdpi.comnih.gov This allows for definitive identification based on molecular weight and fragmentation patterns, even at very low concentrations. chromatographyonline.comnih.gov LC-MS/MS, which involves further fragmentation of selected ions, provides even greater structural information and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the analyte is volatile or can be made volatile through derivatization. ijpsr.comcore.ac.uk In GC-MS, the sample is vaporized and separated in a gas-phase column before entering the mass spectrometer. nih.gov GC-MS is highly effective for identifying unknown compounds by comparing their mass spectra to extensive libraries. nih.gov

Table 3: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Ionization Source | Detection Principle | Application |

|---|---|---|---|---|

| LC-MS | Liquid chromatography based on polarity. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Quantification and identification in complex matrices; structural elucidation. mdpi.comnih.gov |

| GC-MS | Gas chromatography based on volatility and column interaction. | Electron Impact (EI) | Mass-to-charge ratio (m/z) of fragment ions, providing a characteristic fingerprint. | Identification of volatile impurities; structural confirmation by library matching. nih.gov |

Method Validation and Quality Assurance in Analysis

Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. particle.dkwjarr.com Any method developed for the analysis of this compound must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.net

Method validation ensures the reliability, reproducibility, and accuracy of the analytical data. particle.dk The key performance parameters that are evaluated during validation are outlined below.

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components. globalresearchonline.net | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. globalresearchonline.net | For assay: 80-120% of the test concentration. scielo.br |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. globalresearchonline.net | 98.0% to 102.0% recovery of the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. globalresearchonline.net | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com | Signal-to-noise ratio of 3:1. scielo.br |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com | Signal-to-noise ratio of 10:1. wjarr.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). globalresearchonline.net | System suitability parameters remain within defined limits. |

Adherence to these validation parameters ensures that the analytical method for this compound is reliable and fit for purpose, underpinning quality assurance in any application. particle.dk

Applications and Interdisciplinary Research Frontiers Excluding Direct Biological/therapeutic Outcomes

2-Aminoquinolin-7-ol as a Key Building Block in Organic Synthesis

The presence of multiple reactive sites—the amino group, the hydroxyl group, and the quinoline (B57606) ring system itself—makes this compound a valuable precursor in the synthesis of more complex chemical structures.

The amino and hydroxyl functional groups on the this compound scaffold allow it to serve as a foundational element for the construction of new, fused heterocyclic systems. Heterocyclic compounds are of significant interest in various fields of chemistry. nih.gov The amino group can act as a nucleophile in reactions to form new rings, a common strategy in the synthesis of quinazoline (B50416) derivatives and other fused heterocycles. mdpi.com For instance, amino-containing heterocycles are known to undergo annulation reactions to create more complex polycyclic systems. mdpi.com

General synthetic strategies that could potentially involve this compound include condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of new rings fused to the quinoline core. The specific positioning of the amino and hydroxyl groups can direct the regioselectivity of these cyclization reactions, offering a pathway to a variety of unique heterocyclic structures. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of amino-substituted quinolines supports its potential in this area. The synthesis of fused heterocycles is a broad and active area of research, with methods like palladium-catalyzed cross-coupling reactions being employed to construct complex ring systems. researchgate.netresearchgate.net

Beyond the synthesis of fused rings, this compound can be incorporated as a subunit into larger, more complex molecular architectures. The amino and hydroxyl groups provide convenient handles for derivatization, allowing the molecule to be linked to other molecular fragments. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These reactions would allow for the integration of the this compound moiety into polymers, dendrimers, or macrocycles.

The quinoline unit itself possesses interesting electronic and photophysical properties that can be imparted to the larger molecule. The complexing ability of quinoline and its derivatives suggests that molecules incorporating this scaffold could have applications in supramolecular chemistry, where they might participate in host-guest interactions or self-assembly processes. researchgate.net

Ligand Design in Coordination Chemistry

The arrangement of the nitrogen atom in the quinoline ring and the exocyclic amino and hydroxyl groups makes this compound an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. wgtn.ac.nz

This compound is expected to act as a chelating ligand, binding to a single metal ion through more than one donor atom. The nitrogen of the quinoline ring and the oxygen of the hydroxyl group, or the nitrogen of the amino group, can coordinate with a metal ion to form a stable chelate ring. The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a wide range of metal ions is well-documented. researchgate.net Similarly, 8-aminoquinoline (B160924) derivatives are also known to be effective chelating ligands. wgtn.ac.nz

The chelation of transition metal ions can significantly alter their redox potential and reactivity. rsc.org The stability and properties of the resulting metal complexes would depend on the nature of the metal ion, the solvent, and the pH of the medium. The table below summarizes the potential coordination sites of this compound and the types of transition metals it is likely to coordinate with, based on the general behavior of related ligands.

| Potential Donor Atoms | Metal Ion Affinity (Examples) | Resulting Chelate Ring Size |

| Quinoline Nitrogen, Hydroxyl Oxygen | Cu(II), Zn(II), Fe(III), Al(III) | 5-membered |

| Quinoline Nitrogen, Amino Nitrogen | Pd(II), Pt(II), Rh(I) | 5-membered |

Quinoline derivatives are known to form metal complexes that exhibit interesting photophysical properties, including fluorescence and phosphorescence. nih.gov The coordination of a metal ion to a ligand like this compound can lead to the formation of luminescent complexes. The emission properties of these complexes can be tuned by the choice of the metal ion and by modifying the structure of the ligand.

These luminescent metal complexes have potential applications in various fields. For example, they can be used as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes for the detection of specific analytes. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. Cyclometalated platinum(II) complexes, for instance, are known for their luminescent properties.

Role in Materials Science and Engineering

The unique properties of this compound and its derivatives make them promising candidates for the development of new functional materials.

One area of application is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used as electron-transporting and emissive materials in OLEDs due to their good stability and luminescent properties. rsc.org It is plausible that derivatives of this compound could be designed to have similar or improved properties for use in blue or other colored OLEDs. nih.gov

Another potential application is in the development of chemical sensors. The ability of the this compound scaffold to chelate metal ions can be coupled with a fluorescent signaling mechanism to create a sensor. For instance, an aminoquinoline-based probe has been synthesized that shows a "turn-on" fluorescent response upon binding to lead(II) and aluminum(III) ions. This suggests that this compound could be a valuable platform for the design of new fluorescent chemosensors for the detection of environmentally or biologically important metal ions.

Precursors for Functional Polymers and Organic Electronics

While the direct polymerization of this compound is not extensively documented, its structural motifs are highly relevant to the synthesis of functional polymers and materials for organic electronics. The quinoline core is a well-established component in materials designed for optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com Quinoline derivatives are frequently used as fluorescent emitters in the light-emitting layers of OLED devices. researchgate.net

The 2-amino and 7-hydroxyl groups on the molecule serve as versatile reactive handles for incorporating the quinoline unit into a polymer backbone. These functional groups can participate in step-growth polymerization reactions, such as polycondensation, to form polyamides or polyesters with the fluorescent quinoline moiety embedded in the main chain. A novel synthetic route for polyquinolines has been developed through the one-pot polymerization of monomers containing alkyne, aldehyde, and aniline (B41778) functionalities, highlighting the utility of amino groups in creating these advanced polymers. researchgate.net

Furthermore, the electronic properties of the quinoline ring can be finely tuned by these substituents. This modulation is critical for designing materials used in OLEDs, where the efficiency of converting electricity into light is paramount. mdpi.com The twisted structure that can be induced by substitutions on the quinoline core helps prevent self-aggregation in the solid state, a phenomenon that often quenches fluorescence and reduces the efficiency of OLED devices. tandfonline.com Research on various benzo[q]quinoline and indeno[1,2-b]quinoline derivatives has demonstrated their potential as efficient emitters, achieving significant luminous efficiency and external quantum efficiency in fabricated OLEDs. tandfonline.comnih.gov Therefore, this compound represents a promising, yet underexplored, precursor for creating novel polymers and small molecules for the organic electronics sector.

Design of Advanced Sensing Platforms (e.g., Fluorometric Sensors)

The inherent fluorescence of the quinoline scaffold, combined with the presence of metal-binding sites (the heterocyclic nitrogen and the hydroxyl oxygen), makes this compound and related structures excellent candidates for fluorometric chemosensors. researchgate.netresearchgate.net These sensors operate by converting the chemical event of binding to an analyte, such as a metal ion, into a measurable change in their fluorescence properties. mdpi.com

The primary mechanisms governing this change include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In a typical scenario, the lone pair of electrons on the amino group or the hydroxyl group can quench the fluorescence of the quinoline ring via a PET process. Upon coordination with a metal ion, these electrons become engaged in binding, which inhibits the PET process and causes a significant enhancement in fluorescence intensity, a "turn-on" response. nih.gov Aminoquinoline and hydroxyquinoline derivatives have been successfully developed as selective "turn-on" fluorescent sensors for a variety of metal ions, including Zn²⁺, Al³⁺, and Pb²⁺. nih.govrsc.orgresearchgate.net

The design of these sensors can be finely tuned by modifying the substituents on the quinoline ring to achieve high selectivity for a specific ion. researchgate.net This has led to the development of sensors capable of detecting trace amounts of metal ions in aqueous solutions with very low limits of detection (LOD). rsc.orgresearchgate.net

Examples of Quinoline-Based Fluorometric Sensors

| Sensor Base Structure | Target Analyte(s) | Sensing Mechanism | Fluorescence Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Anthracene-Aminoquinoline | Pb²⁺, Al³⁺ | PET Inhibition | Turn-On | Not Specified | nih.gov |

| Anthracene-Quinoline Amide | Fe³⁺ | Not Specified | On–Off (Quenching) | 1.3 × 10⁻⁶ M | rsc.org |

| 8-Hydroxyquinoline Schiff Base | H₂O in organic solvents | ESIPT Inhibition | Quenching | 0.0220 wt% | nih.gov |

| 8-Aminoquinoline Schiff Base | Zn²⁺ / Al³⁺ | Not Specified | Turn-On | ~10⁻⁷ M | researchgate.net |

| Water-Soluble Quinoline Derivative | Zn²⁺ | Not Specified | Turn-On (317-fold enhancement) | 4.48 µM | rsc.org |

Chemical Transformations in Environmental and Bioremediation Studies

Quinoline and its derivatives are recognized as environmental pollutants, often found in industrial wastewater from sources like coal gasification and pharmaceutical manufacturing. nih.govdtu.dk The study of their degradation is crucial for developing effective bioremediation strategies. This compound, as a hydroxylated and aminated quinoline, is a relevant structure for understanding these degradation processes.

Investigation as an Intermediate in Degradation Pathways of Xenobiotics

Microbial degradation is a primary mechanism for the removal of quinoline-based xenobiotics from the environment. nih.govresearchgate.net Numerous bacterial strains, including species of Pseudomonas, Rhodococcus, and Ochrobactrum, have been isolated for their ability to use quinoline as their sole source of carbon and nitrogen. nih.govnih.goviwaponline.com

Studies on these microorganisms have elucidated several common metabolic pathways. A near-universal first step in the aerobic degradation of quinoline is the hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline (the keto tautomer of 2-hydroxyquinoline). iwaponline.comresearchgate.net This initial transformation is carried out by peripheral enzymes, specifically oxygenases, which make the stable aromatic structure more susceptible to subsequent enzymatic attack. nih.gov

Following this initial step, the degradation proceeds through further hydroxylations at various positions on the rings. researchgate.net For example, two of the most well-characterized routes are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway. nih.govdtu.dkiwaponline.com These pathways involve intermediates such as 6-hydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net Given this established pattern of sequential hydroxylation, it is chemically plausible that this compound (or its keto tautomer) could serve as an intermediate in the biodegradation of more complex, substituted xenobiotics like amino-nitroquinolines or other industrial chemicals containing the aminoquinoline scaffold.

Chemical Principles Underlying Bioremediation Processes

The bioremediation of quinoline-based compounds is a multi-step process governed by fundamental chemical principles and executed by specialized microbial enzymes. nih.gov

Initial Enzymatic Attack and Hydroxylation : The process is initiated by peripheral enzymes that break the aromaticity of the quinoline ring system. nih.gov The most common initial reaction is an aerobic hydroxylation catalyzed by monooxygenases or dioxygenases. This step increases the reactivity of the compound, preparing it for ring cleavage. The formation of 2-oxo-1,2-dihydroquinoline is the classic example of this principle. dtu.dkiwaponline.com

Ring Cleavage : Once one or more hydroxyl groups are present, ring-cleavage enzymes, typically dioxygenases, catalyze the opening of the aromatic rings. nih.gov In the case of quinoline, this often occurs via ortho- or meta-cleavage pathways. iwaponline.com For instance, the 8-hydroxycoumarin pathway involves the cleavage of the benzene (B151609) ring portion of the molecule, while the 5,6-dihydroxy-2(1H) quinolinone pathway leads to the opening of the pyridine (B92270) ring. nih.govresearchgate.net This step transforms the cyclic aromatic compound into linear aliphatic products.

Metabolic Funneling and Mineralization : The aliphatic intermediates produced from ring cleavage are then funneled into the central metabolic pathways of the microorganism, such as the Krebs cycle. nih.gov Through these common pathways, the carbon skeleton of the original xenobiotic is completely oxidized, resulting in the formation of carbon dioxide, water, and the release of inorganic nitrogen from the heterocyclic ring. This complete degradation to benign inorganic components is known as mineralization and is the ultimate goal of bioremediation.

Future Directions and Uncharted Avenues in 2 Aminoquinolin 7 Ol Research

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are both environmentally benign and economically feasible. For 2-aminoquinolin-7-ol and related structures, research is pivoting away from classical, often harsh, synthetic methods towards more sustainable alternatives. A primary goal is to improve atom economy, reduce waste, and utilize less toxic and more abundant materials.

Key future strategies include:

Catalysis with Earth-Abundant Metals: A significant trend is the replacement of precious metal catalysts (like palladium) with earth-abundant and less toxic alternatives such as manganese, cobalt, nickel, and copper. organic-chemistry.orgnih.govnih.gov For instance, manganese pincer complexes have been effectively used for the synthesis of quinolines and 2-aminoquinolines through acceptorless dehydrogenative coupling reactions, which produce only water and hydrogen gas as by-products. nih.govnih.gov Similarly, nickel nanoparticles have demonstrated efficacy in synthesizing 2-aminoquinolines from 2-aminobenzyl alcohol and nitriles. nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can dramatically increase efficiency. A novel one-pot synthesis for 2-amino-4-arylquinoline-3-carbonitriles utilizes ammonium (B1175870) chloride, an inexpensive and environmentally friendly catalyst, to combine aromatic amines, aldehydes, and malononitrile (B47326) with high efficiency and yields up to 92%. researchgate.net Such methodologies, if adapted for this compound, would represent a significant step forward.

Green Solvents and Reaction Conditions: The use of greener solvents like water or ethanol, or even solvent-free conditions, is a critical aspect of sustainable synthesis. nih.govrsc.org Research has shown successful quinoline (B57606) synthesis in aqueous ethanol, minimizing the reliance on volatile organic compounds. rsc.org Future work will likely focus on optimizing these conditions for hydroxylated aminoquinolines.

Novel Activation Strategies: The "borrowing hydrogen" strategy is an elegant, atom-economical approach for forming C-N bonds. bohrium.com This method, often catalyzed by transition metals, involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine, followed by the reduction of the resulting imine by the "borrowed" hydrogen. Applying this to N-alkylation of this compound using a range of alcohols could provide a highly efficient and green route to novel derivatives. bohrium.com

| Strategy | Catalyst Example | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Dehydrogenative Annulation | Manganese NNS Pincer Complex | Uses earth-abundant metal, acceptorless (produces H₂ and H₂O as by-products) | Up to 91% | nih.govnih.gov |

| One-Pot Mannich-type Reaction | Ammonium Chloride (NH₄Cl) | Inexpensive catalyst, high efficiency, operational simplicity | Up to 92% | researchgate.net |

| Borrowing Hydrogen | Cadmium Coordination Polymer | High atom economy, uses low-toxic alcohols as alkylating agents, recyclable catalyst | Up to 95% | bohrium.com |

| Oxidative Cyclization | Palladium Acetate (B1210297) | Does not require acid or base additives | Good to excellent | rsc.org |

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. In the context of this compound, this synergy can guide the design of new derivatives with tailored properties and provide deep mechanistic insights into their formation and reactivity.

Predictive Modeling for Property-Driven Design: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a range of molecular properties for this compound derivatives before they are ever synthesized. A computational study on related 2-amino-7-hydroxy...quinoline derivatives investigated their potential as corrosion inhibitors by calculating global reactivity descriptors like HOMO/LUMO energies, chemical hardness, and electrophilicity. researchgate.net These calculations can predict the efficiency of a molecule for a specific application, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Mechanistic Elucidation: Computational studies are invaluable for understanding complex reaction mechanisms. For example, DFT and topological analysis were employed to unravel the mechanism of a copper-catalyzed reaction involving an 8-aminoquinoline (B160924) directing group. shu.ac.uk These studies can explain unexpected outcomes, identify key intermediates, and rationalize why certain catalysts or conditions are effective while others are not. shu.ac.uk This approach could be used to optimize synthetic routes to this compound.

Structure and Conformation Analysis: The combination of experimental techniques like Ion Mobility-Mass Spectrometry (IM-MS) with computational modeling can determine the three-dimensional structures of molecules and their protonated forms in the gas phase. acs.org Such studies on aminoquinoline-based compounds have helped to identify the specific nitrogen atoms that act as proton acceptor sites, which is crucial for understanding their behavior in biological systems and for designing targeted interactions. acs.org

| Methodology | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (DFT) | Prediction of corrosion inhibition properties | Relationship between electronic structure (HOMO/LUMO gap, hardness) and inhibitor efficiency. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Investigation of adsorption behavior on metal surfaces | Calculation of binding energies between inhibitor molecules and a surface (e.g., Fe (110)). | researchgate.net |

| DFT and Topological Analysis | Elucidation of complex reaction mechanisms | Identification of transition states and intermediates in a copper-catalyzed double annulation reaction. | shu.ac.uk |

| Computational Chemistry and IM-MS | Determination of protonation sites and gas-phase structures | Identification of the most basic sites in polyfunctional aminoquinolines. | acs.org |

Exploration of Novel Chemical Reactivity and Catalytic Roles

The unique electronic and structural features of this compound suggest that its reactivity is not fully explored. Future research should aim to uncover new transformations and investigate its potential to act not just as a substrate, but as a key component in catalytic systems.

Ligand Development for Asymmetric Catalysis: The quinoline core is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. Chiral derivatives of 8-aminoquinoline have been successfully used as ligands for rhodium and iridium complexes in the asymmetric transfer hydrogenation of imines. mdpi.com The development of chiral ligands derived from this compound could provide new, robust, and efficient catalysts for creating stereochemically complex molecules. The presence of the C7-hydroxyl group could offer an additional coordination site or a handle for tuning the ligand's electronic properties.

Catalysis via Coordination Polymers: The ability of the amino and hydroxyl groups to chelate metal ions makes this compound an excellent candidate for incorporation into metal-organic frameworks (MOFs) or coordination polymers. A recently developed cadmium-containing coordination polymer demonstrated high catalytic activity for the N-alkylation of 2-aminoquinoline (B145021). bohrium.com Creating similar structures with this compound could lead to recyclable, heterogeneous catalysts with unique reactivity for a variety of organic transformations.

New Cyclization and Annulation Reactions: The bifunctional nature of this compound makes it an ideal starting point for synthesizing more complex, fused heterocyclic systems. Research into intramolecular reactions that engage both the amino and hydroxyl groups could lead to novel polycyclic structures with interesting photophysical or biological properties. For example, reactions like the Knoevenagel condensation followed by an intramolecular cyclization have been used on related hydroxyquinolines to produce pyrano[3,2-h]quinolines. nih.gov

Emerging Interdisciplinary Research Paradigms in Chemical Sciences

The future impact of this compound will be defined by its application in interdisciplinary fields, bridging synthetic chemistry with materials science, medicinal chemistry, and sensor technology.

Materials Science: The quinoline scaffold is known for its interesting photophysical properties. Derivatives of this compound could be investigated as building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), or chemosensors. The amino and hydroxyl groups provide sites for tuning the electronic properties and for binding to specific analytes, potentially enabling the design of sensors for metal ions or biologically relevant molecules.

Medicinal and Bioorganic Chemistry: While avoiding clinical details, the chemical foundation for new therapeutic agents is a major research driver. The 8-hydroxyquinoline (B1678124) scaffold is a well-known pharmacophore, and research into derivatives of this compound could focus on creating novel metal-chelating agents. mdpi.com The formation of metal complexes can significantly alter a compound's properties and biological interactions. nih.gov Furthermore, creating salts of aminoquinolines with various organic acids has been shown to increase aqueous solubility, a key physicochemical property in drug discovery. mdpi.com

Supramolecular Chemistry: The hydrogen-bonding capabilities of the amino and hydroxyl groups, combined with the aromatic quinoline system, make this compound an excellent candidate for studies in molecular recognition and self-assembly. Research could explore its ability to form well-defined supramolecular structures, such as gels, liquid crystals, or molecular capsules, driven by non-covalent interactions.

Q & A

Q. What are the common synthetic routes for producing 2-Aminoquinolin-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via modified Pomeranz–Fritsch reactions using benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions (e.g., HCl or H₂SO₄) . Alternatively, nitro-group reduction (e.g., using Sn/HCl) on pre-functionalized quinoline precursors is viable. Key factors include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C.

- Catalysts : Acidic media (e.g., HCl) enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.

- Table : Comparison of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde | 78 | 97 | H₂SO₄, NH₂CH₂CH(OEt)₂ |

| Nitro Reduction | 2-Nitroquinolin-7-ol | 85 | 95 | Sn, HCl |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?